hGPR91 antagonist 1 is a small molecule compound designed to inhibit the activity of the human G protein-coupled receptor known as GPR91. This receptor plays a significant role in various physiological processes, particularly those related to metabolism and inflammation. The discovery and development of hGPR91 antagonist 1 stem from the need to modulate GPR91 activity, especially in conditions where succinate, its endogenous ligand, is implicated in pathophysiological states such as hypertension and autoimmune diseases.
The compound was developed through a systematic structure-activity relationship study starting from an initial high-throughput screening hit. This work was primarily conducted by researchers at Merck and has been documented in several scientific publications detailing its pharmacological properties and potential therapeutic applications .
The synthesis of hGPR91 antagonist 1 involves several key steps, typically beginning with the modification of existing chemical scaffolds identified through high-throughput screening. The synthesis process may include:
The synthesis often involves a multi-step organic reaction pathway that may include:
The molecular structure of hGPR91 antagonist 1 features specific functional groups designed for optimal interaction with the GPR91 receptor. The precise three-dimensional conformation is critical for its antagonistic activity.
While specific structural data such as molecular formula or exact coordinates are not provided in the search results, it can be inferred that structural analysis would typically involve:
hGPR91 antagonist 1 undergoes various chemical reactions during its synthesis, including:
Each reaction step is optimized for yield and purity, often requiring careful control of temperature, pH, and reaction time. Reaction conditions are typically documented in detail in laboratory protocols to ensure reproducibility .
The mechanism by which hGPR91 antagonist 1 exerts its effects involves competitive inhibition of the GPR91 receptor. By binding to the receptor, it prevents succinate from activating downstream signaling pathways associated with inflammation and metabolic dysregulation.
Studies have shown that antagonism of GPR91 can lead to decreased production of pro-inflammatory cytokines such as interleukin-1 beta, suggesting a therapeutic potential in inflammatory diseases . This mechanism highlights the role of GPR91 in mediating responses to elevated succinate levels during pathological conditions.
The physical properties of hGPR91 antagonist 1 include:
Chemical properties may include:
Relevant data on these properties would be essential for understanding the pharmacokinetics and bioavailability of the compound .
hGPR91 antagonist 1 has potential applications in various scientific fields, particularly:
Research continues into optimizing this compound for clinical use, focusing on improving selectivity and reducing side effects associated with broader receptor interactions.
GPR91 is a class A GPCR that binds succinate—a tricarboxylic acid (TCA) cycle intermediate—with high affinity (EC~50~ 20-50 μM). Upon agonist binding, GPR91 couples to multiple G proteins (G~q~, G~i~, G~s~), triggering context-dependent signaling cascades. In renal cells, G~q~ coupling activates phospholipase C (PLC), generating inositol trisphosphate (IP~3~) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC) [4] [8]. In immune cells, G~i~-mediated signaling inhibits adenylate cyclase, reducing cAMP and modulating inflammatory responses [9]. Structural analyses reveal that agonist binding disrupts key conformational constraints (e.g., D174FASSG motif), enabling transmembrane helix movements that facilitate G protein binding [5].
hGPR91 antagonist 1 (Compound 4c) competitively inhibits succinate binding by stabilizing the receptor’s inactive state. Molecular dynamics simulations demonstrate that antagonists like 4c preserve the L652.46SVSD2.50 and N642.45-W1474.50 interhelical networks, preventing the outward TM movements required for G protein coupling [5]. This compound exhibits nanomolar potency (IC~50~ 7 nM for human GPR91) and >1,000-fold selectivity over the closest homolog GPR99 [1] [3].
Table 1: Key GPR91 Antagonists and Their Pharmacological Profiles
Compound | Chemical Name | IC₅₀ (Human GPR91) | Selectivity (vs. GPR99) | Key Structural Features |
---|---|---|---|---|
hGPR91 antagonist 1 | Compound 4c | 7 nM | >1,000-fold | Chiral center, trifluoromethyl groups |
NF-56-EJ40 | Not specified | 25 nM | Species-specific (inactive in rat) | Dicarboxylic acid mimetic |
hGPR91 antagonist 3 | Compound 5g | 35 nM | >100-fold (rat) | Orally bioavailable scaffold |
Metabolic Disorders:
Inflammatory Conditions:
Oncogenic Signaling:Succinate/GPR91 axis activates HIF-1α in tumors, promoting VEGF-driven angiogenesis and metastasis. Tumor microenvironment succinate levels reach 0.5–1 mM—sufficient for sustained receptor activation [2] [8].
Table 2: Disease Models Demonstrating Efficacy of hGPR91 Antagonist 1
Disease Model | Key Pathological Mechanism | Antagonist 1 Intervention | Biological Outcome |
---|---|---|---|
Rat Hypertension | Succinate-induced renin release | 100 mg/kg i.p. at 2–4 hours | 59–76% ΔMAP inhibition |
Periodontal Bone Loss | P. gingivalis-impaired osteoblast mineralization | 5 μM in vitro pretreatment | Restored RUNX2/OSX expression; ↓RANKL |
Hepatic Stellate Activation | Ischemia-driven succinate release (↑300%) | Not directly tested; NF-56-EJ40 reduces collagen deposition | ↓α-SMA; ↓Collagen-I (indirect evidence) |
The succinate-GPR91 axis represents a unique "metabocrine" signaling system where a metabolic intermediate directly regulates tissue remodeling. Targeting this pathway offers advantages over conventional therapies:
Table 3: Structural and Functional Properties of hGPR91 Antagonist 1
Property | Value | Method/Assay |
---|---|---|
Molecular Weight | 529.53 g/mol | Calculated from C₃₁H₂₃F₄N₃O |
CAS Number | 1314796-00-3 | Chemical registry |
In Vitro IC₅₀ | 7 nM (hGPR91); >30 μM (hGPR99) | FLIPR calcium mobilization assay in CHO-K1 cells |
Plasma Protein Binding | 99% (rat) | Equilibrium dialysis |
Clearance | 0.2 nmol/min/mg (RLM) | Rat liver microsomes |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4